5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions. The presence of sulfamoyl and methylsulfanyl groups further enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where the pyrazole intermediate is treated with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a methylsulfanyl group using reagents like methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfamoyl derivatives
Substitution: Functionalized aromatic derivatives
Scientific Research Applications
5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfamoyl and pyrazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,5-dimethylphenyl)sulfamoyl]-N-phenyl-1H-pyrazole-4-carboxamide
- 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of the sulfamoyl and methylsulfanyl groups in 5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide provides distinct chemical properties, such as enhanced reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-7-13(2)9-15(8-12)23-28(25,26)19-17(11-20-22-19)18(24)21-14-5-4-6-16(10-14)27-3/h4-11,23H,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
MSMAZWQWQOEXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)NC3=CC(=CC=C3)SC)C |
Origin of Product |
United States |
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